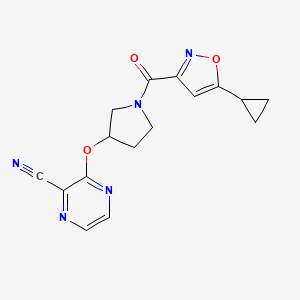
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as DTAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTAC is a member of the azetidine family of compounds and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide exerts its effects by inhibiting the activity of certain enzymes and proteins in the body, such as COX-2, MMP-9, and STAT3. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Biochemical and physiological effects:
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of the COX-2 enzyme. 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide also inhibits the activity of MMP-9, which is involved in tumor growth and metastasis. Additionally, 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has been found to inhibit the activity of STAT3, which is involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is also highly specific in its mechanism of action, which makes it a valuable tool for studying the activity of specific enzymes and proteins. However, 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide also has some limitations. It can be difficult to obtain in large quantities, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide. One area of interest is the development of 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide-based therapies for the treatment of inflammatory diseases, such as arthritis and colitis. 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has also shown promise as a potential anti-cancer agent, and further research could explore its use in cancer therapy. Additionally, 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide could be studied for its potential use in combination with other drugs to enhance their efficacy.
Métodos De Síntesis
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can be synthesized through a multistep process that involves the reaction of 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid with thiophen-2-ylmethanamine, followed by the addition of an azetidine ring. The resulting compound is purified through various chromatographic techniques to obtain pure 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide.
Aplicaciones Científicas De Investigación
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has also been studied for its potential use as an anti-viral agent.
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11-3-4-12(18)16(11)9-7-15(8-9)13(19)14-6-10-2-1-5-20-10/h1-2,5,9H,3-4,6-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELQQBJSTXUNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2621989.png)
![6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine](/img/structure/B2621990.png)

![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621992.png)
![(E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2621993.png)

![3-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2621995.png)
![3,5-dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2621996.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride](/img/structure/B2622000.png)
![2-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2622001.png)


![4-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2622007.png)
![Methyl (1R,2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclooctane-1-carboxylate](/img/structure/B2622008.png)